

The Solubility of n-Nonadecane-d40 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *n*-Nonadecane-d40

Cat. No.: B1645123

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Disclaimer: This document provides a technical overview of the solubility of **n-Nonadecane-d40**. Direct quantitative solubility data for this specific deuterated compound is not readily available in published literature. Therefore, this guide utilizes the solubility characteristics of its non-deuterated counterpart, n-Nonadecane, as a close proxy. The physicochemical properties of deuterated and non-deuterated long-chain alkanes are expected to be very similar; however, for critical applications, experimental verification is recommended.

Introduction

n-Nonadecane-d40, a deuterated form of the C19 straight-chain alkane, serves as a valuable internal standard in mass spectrometry-based analytical methods, particularly in environmental analysis and metabolomics. Its utility in these applications is fundamentally linked to its solubility in various organic solvents used for sample preparation, extraction, and chromatographic analysis. This guide provides a comprehensive overview of the solubility of n-Nonadecane, offering insights into its behavior in different solvent classes and detailing experimental protocols for determining its solubility.

Qualitative Solubility of n-Nonadecane

The solubility of n-Nonadecane, and by extension **n-Nonadecane-d40**, is governed by the "like dissolves like" principle. As a long-chain, non-polar hydrocarbon, it exhibits favorable solubility in non-polar organic solvents and limited to no solubility in polar solvents.

- **High Solubility:** n-Nonadecane is readily soluble in non-polar solvents such as hexane, chloroform, and ethyl ether.[1]
- **Slight Solubility:** It is slightly soluble in short-chain alcohols like ethanol.[2]
- **Insolubility:** n-Nonadecane is practically insoluble in water.[2]

The solubility of n-Nonadecane in organic solvents is also temperature-dependent, generally increasing with a rise in temperature.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mole fraction at various temperatures) for **n-Nonadecane-d40** in a range of organic solvents could not be located. For n-Nonadecane, while qualitative descriptions of its solubility are available, comprehensive quantitative datasets are also scarce in readily accessible literature.

For research and development purposes, it is imperative to experimentally determine the solubility of **n-Nonadecane-d40** in the specific solvents and at the operating temperatures relevant to the intended application. The following sections provide detailed experimental protocols for this purpose.

The table below is provided as a template for researchers to populate with their experimentally determined solubility data for **n-Nonadecane-d40**.

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Mole Fraction (x)
e.g., Hexane	e.g., 25			
e.g., Toluene	e.g., 25			
e.g., Ethanol	e.g., 25			
e.g., Acetone	e.g., 25			
e.g., Dichloromethane	e.g., 25			

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like **n-Nonadecane-d40** in an organic solvent: the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a non-volatile solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.1.1. Materials and Equipment

- **n-Nonadecane-d40**
- Organic solvent of interest
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker or water bath
- Glass vials or flasks with airtight caps
- Volumetric pipettes
- Drying oven
- Pre-weighed evaporation dishes or beakers
- Filtration apparatus (e.g., syringe filters with appropriate membrane)

4.1.2. Detailed Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **n-Nonadecane-d40** to a glass vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure

saturation.

- Seal the container tightly to prevent solvent evaporation.
- Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After the equilibration period, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically inert filter (e.g., PTFE).
- Solvent Evaporation:
 - Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish.
 - Record the initial mass of the dish.
 - Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the **n-Nonadecane-d40**. The temperature should be well below the boiling point of **n-Nonadecane-d40** (330 °C for the non-deuterated form) but high enough for efficient solvent removal. A vacuum oven can be used to facilitate evaporation at a lower temperature.
- Mass Determination and Calculation:
 - Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.
 - Weigh the dish containing the dried **n-Nonadecane-d40** residue on an analytical balance.

- Repeat the drying and weighing steps until a constant mass is achieved.
- The mass of the dissolved **n-Nonadecane-d40** is the final mass of the dish and residue minus the initial mass of the empty dish.
- Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Shake-Flask Method

The shake-flask method is a widely recognized "gold standard" for determining equilibrium solubility.^[4] It is similar to the gravimetric method in its initial steps but often employs an analytical technique for quantification of the solute in the saturated solution.

4.2.1. Materials and Equipment

- **n-Nonadecane-d40**
- Organic solvent of interest
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker bath
- Sealed, inert containers (e.g., glass vials with PTFE-lined caps)
- Centrifuge (optional, for enhancing phase separation)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

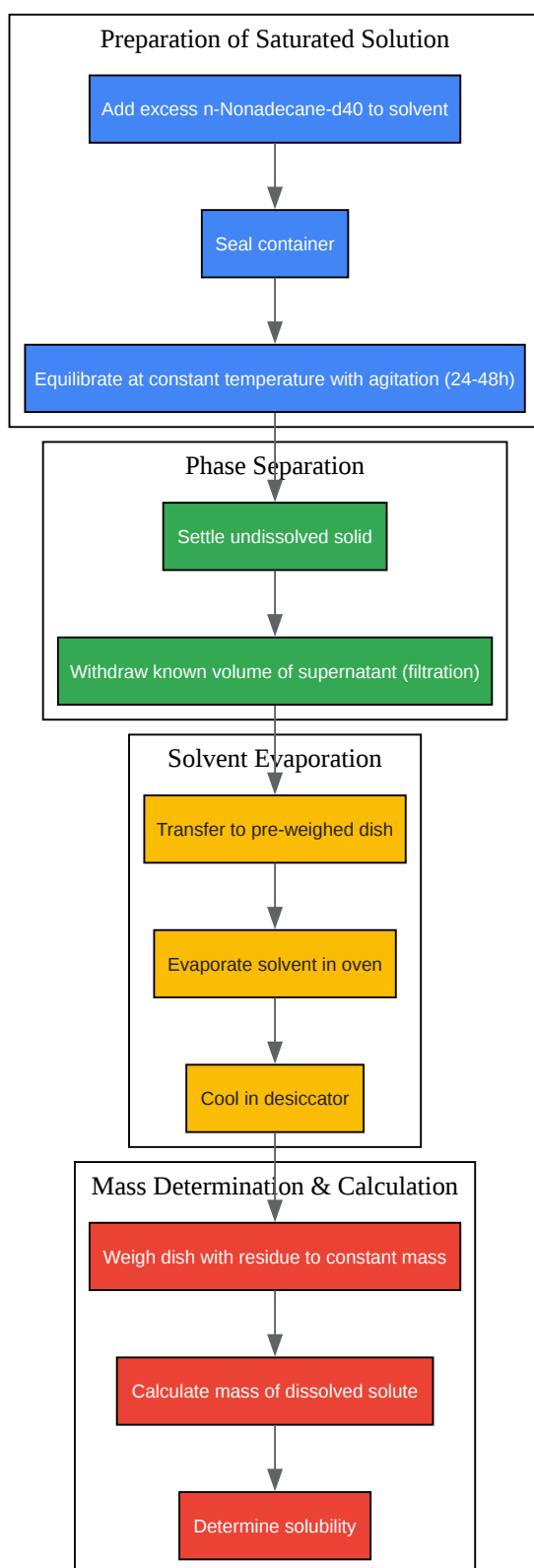
4.2.2. Detailed Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **n-Nonadecane-d40** to a known volume of the solvent in a sealed container.

- Place the container in a thermostatically controlled shaker bath at the desired temperature.
- Agitate the mixture for an extended period (24-72 hours) to ensure equilibrium is established.
- Phase Separation:
 - After equilibration, allow the container to stand undisturbed for a period to let the excess solid settle.
 - For enhanced separation, the container can be centrifuged.
 - Carefully withdraw an aliquot of the clear supernatant.
- Quantification:
 - Prepare a series of standard solutions of **n-Nonadecane-d40** of known concentrations in the same solvent.
 - Analyze the standard solutions and the aliquot of the saturated solution using a validated analytical method such as GC-MS.
 - Construct a calibration curve from the analysis of the standard solutions.
 - Determine the concentration of **n-Nonadecane-d40** in the saturated solution by interpolating its analytical response on the calibration curve.
- Replicate Analysis:
 - It is crucial to perform the entire experiment in replicate (at least triplicate) to ensure the precision and accuracy of the determined solubility value.

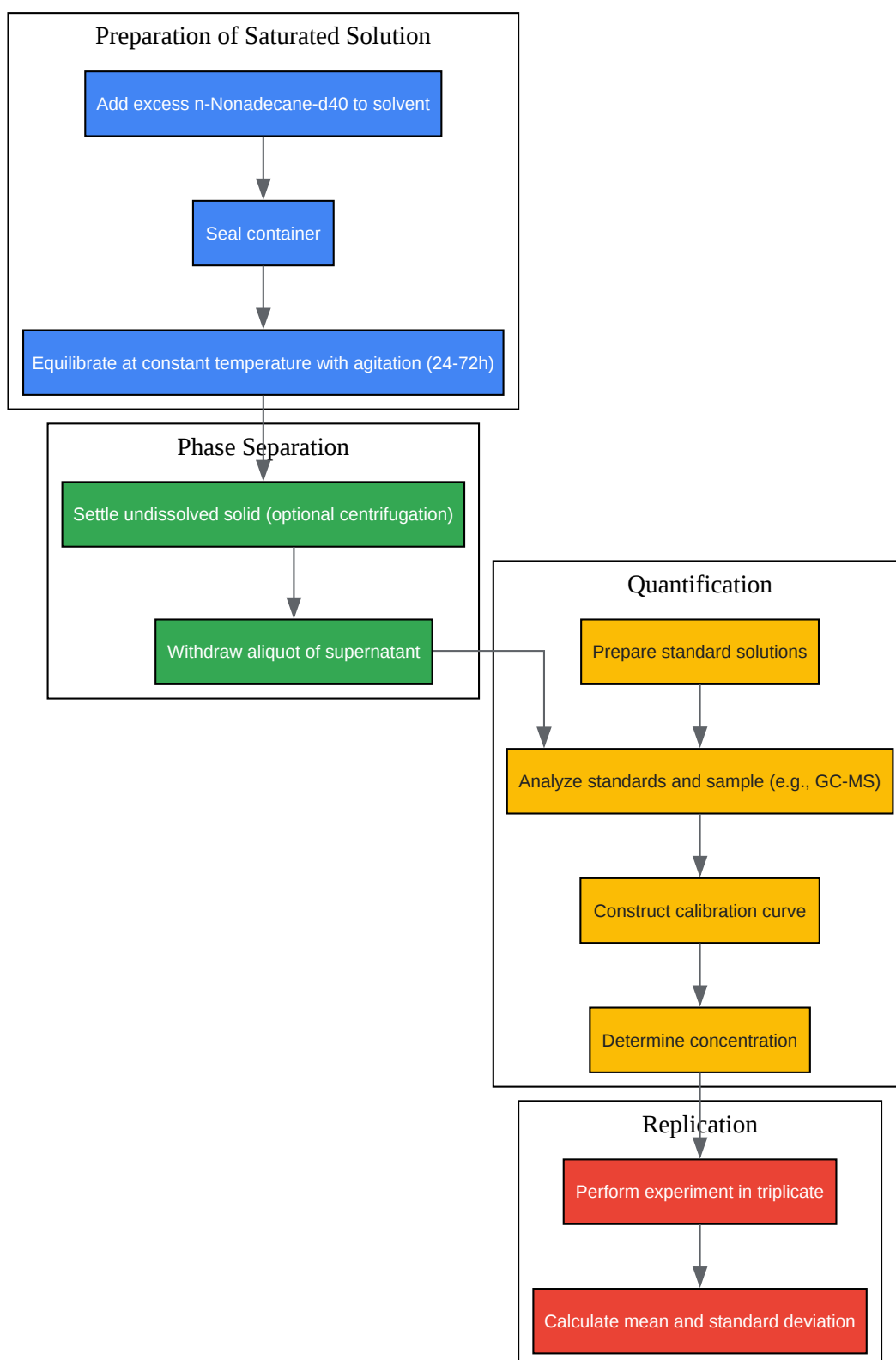
Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.



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Caption: Workflow for the Gravimetric Method of solubility determination.



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Caption: Workflow for the Shake-Flask Method of solubility determination.

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